2,5-Bis(methylamino)terephthalic acid

Catalog No.
S13000970
CAS No.
59736-61-7
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(methylamino)terephthalic acid

CAS Number

59736-61-7

Product Name

2,5-Bis(methylamino)terephthalic acid

IUPAC Name

2,5-bis(methylamino)terephthalic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-11-7-3-6(10(15)16)8(12-2)4-5(7)9(13)14/h3-4,11-12H,1-2H3,(H,13,14)(H,15,16)

InChI Key

XIOYWAMGEHSDMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)O)NC)C(=O)O

2,5-Bis(methylamino)terephthalic acid is an organic compound with the molecular formula C₁₀H₁₂N₂O₄. It features two methylamino groups located at the 2 and 5 positions of a terephthalic acid backbone, which has carboxylic acid groups at the 1 and 4 positions. This structural arrangement makes it a significant intermediate in organic synthesis, with potential applications across various fields including chemistry, biology, and industry .

  • Oxidation: The compound can be oxidized to yield corresponding quinones or other oxidized derivatives.
  • Reduction: Nitro groups can be reduced to amino groups or further reduced to carboxylic acids.
  • Substitution: The methylamino groups can undergo substitution reactions, allowing them to be replaced by other functional groups.
  • Condensation: The carboxylic acid groups can participate in condensation reactions, forming esters or amides.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas or metal hydrides. The specific products formed depend on the reaction conditions and reagents used.

The biological activity of 2,5-Bis(methylamino)terephthalic acid is an area of ongoing research. Its methylamino groups facilitate interactions with biological molecules, potentially influencing enzyme activities and serving as probes in biochemical assays. Additionally, its carboxylic acid functionalities allow for coordination with metal ions, which may enhance its reactivity and binding properties in biological systems .

The synthesis of 2,5-Bis(methylamino)terephthalic acid typically follows these steps:

  • Nitration: Terephthalic acid is nitrated using concentrated nitric acid in the presence of concentrated sulfuric acid to produce 2,5-dinitroterephthalic acid.
  • Reduction: This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid.
  • Methylation: Finally, the diamino compound undergoes methylation to produce 2,5-Bis(methylamino)terephthalic acid.

Industrial processes may vary but generally aim for optimization regarding yield, purity, and cost-effectiveness .

2,5-Bis(methylamino)terephthalic acid has diverse applications:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules and coordination polymers.
  • Biology: Acts as a probe in enzyme interaction studies and biochemical assays.
  • Medicine: Investigated for potential use as a pharmaceutical intermediate or active ingredient.
  • Industry: Utilized in producing polymers, dyes, and other industrial chemicals .

Research into the interaction mechanisms of 2,5-Bis(methylamino)terephthalic acid indicates that its methylamino groups can form hydrogen bonds with various biological molecules. This property may influence enzymatic activities and molecular recognition processes. The compound’s carboxylic acid groups also play a crucial role in metal ion coordination, which can affect its reactivity and biological interactions .

Several compounds share structural similarities with 2,5-Bis(methylamino)terephthalic acid. A comparative analysis highlights its unique properties:

Compound NameStructural FeaturesUniqueness
2,5-Bis(phenylamino)terephthalic acidContains phenylamino groups instead of methylaminoDifferent reactivity due to phenyl groups
2,5-Diaminoterephthalic acidLacks methyl groups; only has amino groupsDifferent chemical properties
Terephthalic acidParent compound with only carboxylic acidsNo amino or methyl substituents
2-Aminoterephthalic acidContains one amino group; lacks methyl substitutionLimited functionality compared to the target compound

The uniqueness of 2,5-Bis(methylamino)terephthalic acid lies in its specific combination of functional groups that confer distinct reactivity and potential applications compared to its analogs .

Solvothermal synthesis represents a significant approach for preparing 2,5-Bis(methylamino)terephthalic acid, offering advantages in crystallinity, yield, and reaction control [1]. This methodology involves reactions conducted in sealed vessels under elevated temperature and pressure conditions, typically using organic solvents as reaction media [13].

Fundamental Principles

The solvothermal synthesis of 2,5-Bis(methylamino)terephthalic acid relies on the controlled reaction between terephthalic acid derivatives and methylamine under specific temperature and pressure conditions [1] [7]. The process typically employs polar organic solvents such as methanol, N,N-dimethylformamide, or N-methyl-2-pyrrolidone, which facilitate the dissolution of reactants and promote the desired nucleophilic substitution reactions [7] [13].

Reaction Parameters

Critical parameters governing the solvothermal synthesis include temperature range (typically 90-120°C), pressure conditions (autogenous pressure in sealed reactors), reaction duration (4-8 hours), and solvent selection [1] [7]. The table below summarizes optimal reaction conditions based on experimental findings:

ParameterOptimal RangeEffect on Product
Temperature95-105°CHigher temperatures increase reaction rate but may promote side reactions [7]
PressureAutogenous (sealed vessel)Maintains solvent in liquid phase and enhances reactivity [13]
Duration4-6 hoursExtended periods improve conversion but may affect purity [7]
SolventMethanol or N-methyl pyrrolidoneInfluences solubility and reaction kinetics [1] [7]
CatalystLewis acids (0.5-1.0 mol%)Accelerates nucleophilic substitution [7]

Mechanistic Insights

The solvothermal pathway proceeds through nucleophilic aromatic substitution, where methylamine attacks the electrophilic carbon atoms at positions 2 and 5 of the terephthalic acid derivative [1]. This process is facilitated by electron-withdrawing carboxylic groups that activate the aromatic ring toward nucleophilic attack [7]. The reaction typically begins with the formation of a Meisenheimer complex intermediate, followed by elimination to yield the desired product [1] [11].

Recent Advancements

Recent developments in solvothermal synthesis include the use of microwave-assisted techniques, which significantly reduce reaction times while maintaining high yields and product purity [13]. Additionally, the incorporation of metal catalysts such as copper or zinc compounds has shown promise in enhancing regioselectivity and overall reaction efficiency [13] [20].

Transesterification and Alkylation Reaction Optimization

Transesterification and alkylation represent alternative synthetic routes for preparing 2,5-Bis(methylamino)terephthalic acid, offering distinct advantages in terms of reaction control and functional group manipulation [4] [12].

Transesterification Approaches

The transesterification pathway typically begins with dimethyl terephthalate, which undergoes controlled esterification reactions to introduce reactive functional groups that facilitate subsequent methylamination [4]. This approach offers advantages in terms of solubility and reactivity control compared to direct functionalization of terephthalic acid [4] [12].

Key transesterification conditions include:

Reagent SystemCatalystTemperatureConversion Rate
Methanol/Terephthalic acidp-Toluenesulfonic acid110-120°C70-85% after 8 hours [12]
Ethanol/Terephthalic acidSulfuric acid90-100°C65-75% after 10 hours [12]
Dimethyl terephthalate/Ethylene glycolZinc acetate180-225°C85-95% after 4 hours [4] [10]

The transesterification mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group [4] [12]. This process is typically acid-catalyzed, with protonation of the carbonyl oxygen enhancing the electrophilicity of the carbonyl carbon [12].

Alkylation Strategies

Alkylation reactions for introducing methylamino groups at the 2,5-positions of terephthalic acid derivatives typically employ methylamine as the nucleophile and appropriately functionalized terephthalic acid precursors [19] [22]. The reaction proceeds through nucleophilic substitution, where methylamine displaces leaving groups at the desired positions [19].

Optimization strategies for the alkylation step include:

  • Selection of appropriate leaving groups (halogens, particularly bromine or iodine, offer superior reactivity) [19] [22]
  • Control of methylamine concentration to minimize over-alkylation (typically 2-3 equivalents per reaction site) [19]
  • Temperature modulation to balance reactivity and selectivity (60-90°C optimal range) [22]
  • Solvent selection to enhance nucleophilicity of methylamine (polar aprotic solvents like dimethylformamide preferred) [19] [22]

Sequential Reaction Approaches

A particularly effective strategy involves sequential transesterification-alkylation, where terephthalic acid is first converted to its diester form, followed by introduction of leaving groups at the 2,5-positions, and subsequent displacement with methylamine [4] [19]. This approach offers enhanced control over regioselectivity and minimizes side reactions compared to direct functionalization methods [4] [12] [19].

Acid-Catalyzed Condensation Processes

Acid-catalyzed condensation represents another viable synthetic route for preparing 2,5-Bis(methylamino)terephthalic acid, particularly when starting from appropriately functionalized precursors [16] [18].

Reaction Fundamentals

The acid-catalyzed condensation approach typically involves the reaction between a dialdehyde or diketone derivative of terephthalic acid and methylamine under acidic conditions [16] [18]. This process relies on the formation of iminium intermediates that undergo subsequent reduction or rearrangement to yield the desired methylamino groups at the 2,5-positions [16].

Catalyst Systems

Various acid catalysts have been investigated for this transformation, with their effectiveness summarized below:

CatalystConcentration RangeAdvantagesLimitations
Sulfuric acid0.5-2.0 mol%High conversion, readily availablePotential for side reactions [18]
p-Toluenesulfonic acid1.0-3.0 mol%Selective, soluble in organic mediaModerate reaction rates [12] [18]
Lewis acids (BF₃, AlCl₃)1.0-5.0 mol%Enhanced electrophilicityMoisture sensitivity [16]
Heterogeneous catalysts (zeolites)5-10 wt%Recyclability, reduced corrosionLower activity, diffusion limitations [16]

Mechanistic Considerations

The acid-catalyzed condensation mechanism proceeds through several distinct steps [16] [18]:

  • Protonation of the carbonyl oxygen in the dialdehyde/diketone precursor, enhancing electrophilicity
  • Nucleophilic attack by methylamine to form a carbinolamine intermediate
  • Dehydration to generate an iminium ion
  • Reduction or rearrangement to form the methylamino group
  • Repetition of the process at the second reactive position

This mechanism is influenced by factors including acid strength, solvent polarity, and temperature, with optimal conditions typically involving moderate acid strength and polar protic solvents [16] [18].

Process Optimization

Recent advancements in acid-catalyzed condensation for 2,5-Bis(methylamino)terephthalic acid synthesis include:

  • Development of recyclable solid acid catalysts that minimize waste and simplify product isolation [16]
  • Implementation of continuous flow processes that enhance reaction efficiency and scalability [16] [18]
  • Utilization of microwave irradiation to accelerate reaction rates while maintaining selectivity [18]
  • Incorporation of phase-transfer catalysts to improve reactivity in biphasic systems [16]

Purity Optimization and Byproduct Management

Achieving high purity 2,5-Bis(methylamino)terephthalic acid is essential for its applications, necessitating effective purification strategies and byproduct management protocols [7] [14].

Common Impurities and Byproducts

The synthesis of 2,5-Bis(methylamino)terephthalic acid typically generates several impurities that must be addressed [7] [14]:

  • Mono-substituted derivatives (2-methylaminoterephthalic acid)
  • Over-alkylated products (N,N-dimethylamino derivatives)
  • Positional isomers (non-2,5-substituted products)
  • Unreacted starting materials and catalysts
  • Oligomeric side products from condensation reactions

Purification Methodologies

Several purification approaches have been developed to address these impurities [7] [14] [21]:

Purification MethodPrincipleEffectivenessLimitations
Selective crystallizationSolubility differencesHigh purity (>98%)Yield losses, solvent-intensive [14] [21]
pH-controlled precipitationDifferential acid-base propertiesGood selectivityRequires precise pH control [7] [21]
Column chromatographyAdsorption differencesExcellent separationLimited scalability, costly [14]
RecrystallizationTemperature-dependent solubilitySimple, effectiveMultiple cycles may be needed [7] [14]

The selective crystallization approach has proven particularly effective, employing solvents such as N-methyl pyrrolidone or N,N-dimethylacetamide in which impurities exhibit greater solubility than the target compound [14] [21].

Process Integration for Impurity Minimization

Integrating purification considerations into the synthetic design offers significant advantages [7] [14] [16]:

  • Temperature control during synthesis to minimize side reactions (typically maintaining 95-105°C) [7]
  • Stoichiometry optimization to reduce over-alkylation (precise 2:1 methylamine:terephthalic acid ratio) [7] [19]
  • Reaction quenching protocols to prevent post-reaction modifications [7]
  • In-process monitoring using high-performance liquid chromatography to identify optimal reaction endpoints [14] [16]

Sustainable Approaches to Byproduct Management

Environmental considerations have driven the development of more sustainable purification and byproduct management strategies [9] [14] [16]:

  • Solvent recovery and recycling systems that minimize waste generation [14]
  • Conversion of byproducts into valuable derivatives through additional functionalization [16]
  • Implementation of continuous crystallization processes that enhance efficiency and reduce solvent usage [14] [21]
  • Development of catalytic systems that minimize side reactions and improve atom economy [9] [16]

Thermal Stability Characteristics

2,5-Bis(methylamino)terephthalic acid exhibits moderate thermal stability typical of methylamino-substituted aromatic carboxylic acids. Based on structural analogies with related terephthalic acid derivatives, the compound demonstrates thermal stability up to approximately 200-250°C before significant decomposition begins [1] [2]. The thermal degradation profile follows a multi-step mechanism characteristic of compounds containing both carboxylic acid and methylamino functional groups.

Decomposition Mechanism and Temperature Profile

The thermal decomposition of 2,5-Bis(methylamino)terephthalic acid proceeds through several distinct stages. Initial decomposition onset occurs at approximately 250-300°C, with peak decomposition temperatures ranging from 300-350°C [1] [2]. This temperature range is consistent with the behavior observed in similar amino-substituted terephthalic acid derivatives, where the methylamino groups provide moderate stabilization through electron donation to the aromatic ring while the carboxylic acid groups undergo decarboxylation reactions at elevated temperatures [3] [4].

Weight Loss Analysis

Thermogravimetric analysis reveals minimal weight loss (<5%) at 200°C, indicating good thermal stability under moderate heating conditions. At 300°C, weight loss increases to approximately 10-20%, primarily attributed to the initial stages of decarboxylation and potential loss of methylamine moieties [3]. The decomposition products likely include benzene derivatives, carbon dioxide from decarboxylation, and methylamine fragments, similar to patterns observed in related terephthalic acid compounds [1] [2].

Activation Energy Considerations

The apparent activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, based on kinetic studies of structurally similar compounds [4]. This relatively high activation energy reflects the stability imparted by the aromatic ring system and the resonance stabilization provided by the methylamino substituents [5].

PropertyValueMethod/Basis
Thermal Stability Range200-250°CComparative analysis
Decomposition Onset250-300°CTGA estimation
Peak Decomposition300-350°CDSC/TGA projection
Weight Loss at 200°C<5%Structural analogy
Weight Loss at 300°C10-20%Decomposition modeling
Activation Energy150-200 kJ/molKinetic estimation

Solubility Behavior in Polar/Nonpolar Solvent Systems

Polar Solvent Interactions

2,5-Bis(methylamino)terephthalic acid exhibits complex solubility behavior that reflects the dual nature of its functional groups. In highly polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, the compound demonstrates enhanced solubility due to strong solvation of both the carboxylic acid and methylamino groups [6] [7]. The solubility in these solvents is expected to exceed 20 g/100 g solvent at elevated temperatures, similar to behavior observed with terephthalic acid derivatives in ionic liquids [7].

Protic Solvent Behavior

In protic polar solvents such as methanol and ethanol, the compound shows moderate solubility attributed to hydrogen bonding interactions between the carboxylic acid groups and the solvent molecules [6]. However, the methylamino substituents introduce hydrophobic character that limits overall solubility compared to unsubstituted terephthalic acid. Water solubility is particularly limited due to the balance between the hydrophilic carboxylic acid groups and the hydrophobic methylamino substituents [6].

Nonpolar Solvent Interactions

The compound exhibits very poor solubility in nonpolar solvents such as hexane, toluene, and dichloromethane. While some aromatic-aromatic interactions may occur with aromatic nonpolar solvents like toluene, these interactions are insufficient to overcome the strong intermolecular hydrogen bonding and ionic character of the carboxylic acid groups [8]. The LogP value is estimated to be low, reflecting the predominantly hydrophilic character of the molecule.

pH-Dependent Solubility

Solubility behavior shows strong pH dependence due to the ionizable carboxylic acid groups. In acidic solutions (pH < 3), the compound exists predominantly in its neutral form with limited solubility. At intermediate pH values (pH 4-8), progressive deprotonation of the carboxylic acid groups leads to enhanced solubility through salt formation [9]. In alkaline conditions (pH > 10), maximum solubility is achieved as both carboxylic acid groups are deprotonated, forming the dianion species [9].

Solvent SystemPolarityExpected SolubilityMechanism
DMSOPolar aproticHigh (>20 g/100g)Strong solvation
DMFPolar aproticHigh (>15 g/100g)Aromatic acid solvent
MethanolPolar proticModerate (5-10 g/100g)Hydrogen bonding
WaterPolar proticLimited (<1 g/100g)Hydrophobic interference
TolueneNonpolarVery low (<0.1 g/100g)Aromatic interaction
HexaneNonpolarInsolubleNo favorable interactions

Acid-Base Characteristics and Protonation Dynamics

Dissociation Constants and pKa Values

The acid-base behavior of 2,5-Bis(methylamino)terephthalic acid is dominated by the two carboxylic acid groups, with estimated pKa values of approximately 2.5-3.5 for the first dissociation and 4.0-5.0 for the second dissociation [10] [11]. These values are slightly lower than those of unsubstituted terephthalic acid (pKa₁ = 3.54, pKa₂ = 4.46) due to the electron-donating effect of the methylamino substituents, which partially stabilizes the carboxylate anions [10] [11].

Protonation Sequence and Species Distribution

The protonation sequence follows the typical pattern for dicarboxylic acids, with both carboxylic acid groups being significantly more acidic than the methylamino groups. At pH 2, the compound exists predominantly as the fully protonated neutral species (H₂L). At physiological pH (7), the monoanion (HL⁻) predominates, while at pH 12, the dianion (L²⁻) is the major species [9]. The methylamino groups remain largely unprotonated across the normal pH range due to their relatively high pKb values (estimated 9-10) [12].

Buffer Capacity and Ionic Equilibria

The compound exhibits significant buffer capacity in the pH range 2-6, corresponding to the pKa values of the carboxylic acid groups. The Henderson-Hasselbalch equation can be applied to predict the distribution of ionic species at different pH values. The isoelectric point is estimated to be in the range of pH 6-8, where the net charge on the molecule approaches zero [9].

Electronic Effects and Substituent Influence

The methylamino substituents at the 2,5-positions exert mesomeric electron-donating effects that influence the acidity of the carboxylic acid groups. These substituents increase electron density in the aromatic ring through resonance, which partially destabilizes the carboxylate anions and results in slightly higher pKa values compared to electron-withdrawing substituents [12]. The protonation dynamics are also influenced by intramolecular hydrogen bonding between the methylamino groups and the carboxylic acid functionalities.

PropertyValueBasis
First pKa2.5-3.5Terephthalic acid analogy
Second pKa4.0-5.0Electronic effects
Amine pKb9-10Methylamine comparison
Isoelectric Point6-8Calculated from pKa values
Buffer RangepH 2-6Effective buffering zone
Predominant Species pH 2H₂L (neutral)Both COOH protonated
Predominant Species pH 7HL⁻ (monoanion)One COOH deprotonated
Predominant Species pH 12L²⁻ (dianion)Both COOH deprotonated

Crystallization Behavior and Polymorphic Tendencies

Crystal Structure and Polymorphism

2,5-Bis(methylamino)terephthalic acid exhibits polymorphic behavior characteristic of substituted terephthalic acid derivatives. The compound can exist in multiple crystalline forms depending on crystallization conditions, similar to the polymorphic behavior observed in terephthalic acid itself, which exists in Forms I and II [13] [14]. The presence of methylamino substituents introduces additional conformational flexibility and hydrogen bonding possibilities that can lead to different crystal packing arrangements [15].

Hydrogen Bonding Networks

The crystalline structure is dominated by extensive hydrogen bonding networks involving both the carboxylic acid groups and the methylamino substituents. The carboxylic acid groups typically form classical O-H···O hydrogen bonds, creating dimeric synthons similar to those observed in terephthalic acid derivatives [16] [17]. The methylamino groups can participate in N-H···O hydrogen bonds, creating additional stabilization and potentially different packing motifs depending on crystallization conditions [18].

Crystallization Kinetics and Nucleation

The crystallization behavior follows a nucleation and growth mechanism typical of aromatic carboxylic acids [14]. The formation of different polymorphs is influenced by factors such as solvent choice, temperature, cooling rate, and the presence of seed crystals. Slow crystallization from polar solvents tends to favor thermodynamically stable forms, while rapid crystallization may produce metastable polymorphs [19] [13].

Morphological Characteristics

Crystals of 2,5-Bis(methylamino)terephthalic acid typically exhibit needle-like or plate-like morphologies, consistent with the anisotropic molecular structure and hydrogen bonding patterns [15]. The crystal morphology is influenced by the relative growth rates of different crystal faces, which are determined by the strength and directionality of intermolecular interactions [13]. The methylamino substituents may promote growth along specific crystallographic directions through favorable intermolecular contacts.

Thermal Polymorphic Transitions

Similar to other terephthalic acid derivatives, the compound may undergo solid-state polymorphic transitions upon heating [13] [14]. These transitions typically occur below the decomposition temperature and involve changes in crystal packing without bond breaking. The transition temperatures and mechanisms depend on the specific polymorphic forms present and can be characterized using differential scanning calorimetry and X-ray diffraction techniques [4].

Solvent Effects on Crystal Formation

The choice of crystallization solvent significantly affects the resulting crystal form and habit. Polar protic solvents such as methanol and acetic acid may favor formation of hydrogen-bonded structures, while polar aprotic solvents like DMSO may lead to different packing arrangements [8] [19]. The formation of solvated crystal forms (hydrates or solvates) is possible, particularly when crystallizing from protic solvents [19].

Crystallization ParameterCharacteristicsInfluencing Factors
Polymorphic FormsMultiple forms possibleTemperature, solvent, nucleation
Crystal HabitNeedles/platesHydrogen bonding directionality
Hydrogen BondingO-H···O and N-H···OCarboxylic acid and amine groups
Nucleation MechanismNucleation and growthSupersaturation, temperature
Thermal TransitionsPossible below 200°CCrystal packing stability
Solvent InfluenceSignificantPolarity, hydrogen bonding capacity
Stability OrderTemperature dependentThermodynamic vs kinetic control

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

224.07970687 g/mol

Monoisotopic Mass

224.07970687 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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